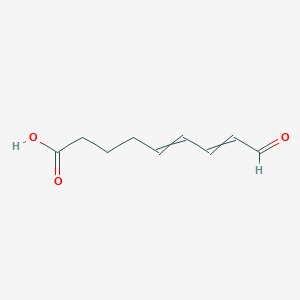
9-Oxonona-5,7-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxonona-5,7-dienoic acid is a fatty acid derivative known for its role in the chemical defense mechanisms of certain marine algae. This compound is characterized by its unique structure, which includes a conjugated diene and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxonona-5,7-dienoic acid typically involves the oxidation of unsaturated fatty acids. One common method includes the autoxidation of linoleic acid, which leads to the formation of this compound along with other oxidized products . The reaction conditions often involve the presence of oxygen and a catalyst to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in controlled laboratory settings using advanced chemical synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Oxonona-5,7-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxidized products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxygen, catalysts like transition metals.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, each with distinct chemical properties .
Scientific Research Applications
9-Oxonona-5,7-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in the chemical defense mechanisms of marine algae against herbivores.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 9-oxonona-5,7-dienoic acid involves its interaction with biological membranes and enzymes. The compound can inhibit the feeding behavior of herbivorous amphipods by disrupting their digestive processes. This is achieved through the compound’s ability to interfere with enzyme activity and membrane integrity, leading to reduced herbivory .
Comparison with Similar Compounds
9-Oxononanoic acid: Another oxidized fatty acid with similar structural features but lacking the conjugated diene.
Linoleic acid: The precursor to 9-oxonona-5,7-dienoic acid, which undergoes autoxidation to form the compound.
Other oxidized fatty acids: Various oxidized derivatives of unsaturated fatty acids with different functional groups.
Uniqueness: this compound is unique due to its specific structure, which includes both a conjugated diene and a keto group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research in chemical ecology and lipid biochemistry .
Properties
CAS No. |
557104-77-5 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
9-oxonona-5,7-dienoic acid |
InChI |
InChI=1S/C9H12O3/c10-8-6-4-2-1-3-5-7-9(11)12/h1-2,4,6,8H,3,5,7H2,(H,11,12) |
InChI Key |
ZYUGXBZTUPRCQT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CC=CC=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


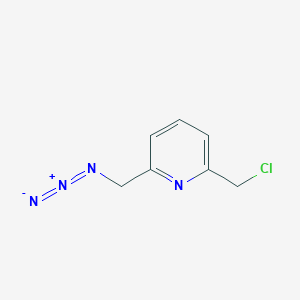
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
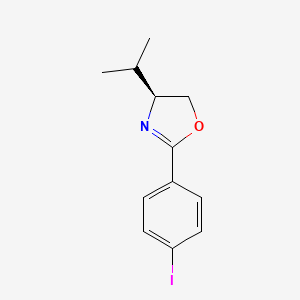
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)

![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
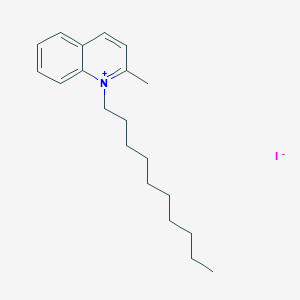
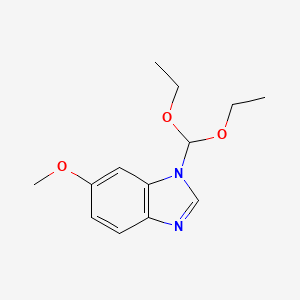
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
